molecular formula C25H28N2O4 B490946 (4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methylphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione CAS No. 381189-06-6

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methylphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

Cat. No.: B490946
CAS No.: 381189-06-6
M. Wt: 420.5g/mol
InChI Key: STUHOVBFDYYOLP-XTQSDGFTSA-N
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Description

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methylphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione is a synthetic organic compound It is characterized by its complex structure, which includes a pyrrolidine-2,3-dione core, substituted with hydroxy, methylphenyl, and morpholin-4-ylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methylphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine-2,3-dione Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: Introduction of the hydroxy and methylphenyl groups can be done through electrophilic aromatic substitution reactions.

    Addition of the Morpholin-4-ylethyl Group: This step might involve nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to alcohols.

    Substitution: The aromatic rings can undergo further substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, (4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methylphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione can be used as a building block for more complex molecules. Its unique structure allows for various functionalization reactions.

Biology and Medicine

This compound may have potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Industry

In material science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methylphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione: Lacks the morpholin-4-ylethyl group.

    (4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methylphenyl)-1-(2-ethyl)pyrrolidine-2,3-dione: Lacks the morpholine ring.

Uniqueness

The presence of the morpholin-4-ylethyl group in (4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methylphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione distinguishes it from similar compounds. This group can impart unique chemical and biological properties, potentially enhancing its reactivity and interaction with biological targets.

Properties

IUPAC Name

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methylphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4/c1-17-3-7-19(8-4-17)22-21(23(28)20-9-5-18(2)6-10-20)24(29)25(30)27(22)12-11-26-13-15-31-16-14-26/h3-10,22,28H,11-16H2,1-2H3/b23-21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUHOVBFDYYOLP-XTQSDGFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2CCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C(=O)N2CCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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